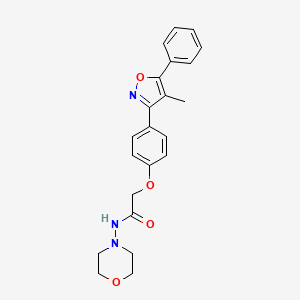
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide, also known as MP-10, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory and analgesic effects. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain, making 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide a promising candidate for the treatment of inflammatory diseases such as arthritis.
Another area of research is the antitumor effects of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. Studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide can induce apoptosis (programmed cell death) in cancer cells, leading to a reduction in tumor growth. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes, making 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide involves the inhibition of COX-2 and HDACs. COX-2 is an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide reduces the production of these mediators, leading to a reduction in inflammation and pain. HDACs are enzymes that are involved in the regulation of gene expression. By inhibiting HDACs, 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide activates tumor suppressor genes, leading to a reduction in tumor growth.
Biochemische Und Physiologische Effekte
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide inhibits the activity of COX-2 and HDACs, leading to a reduction in inflammation, pain, and tumor growth. In vivo studies have shown that 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has analgesic and anti-inflammatory effects in animal models of arthritis. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide has also been found to induce apoptosis in cancer cells, leading to a reduction in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide for lab experiments is its high purity and yield, which makes it suitable for large-scale production. 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide is also stable under a range of conditions, making it easy to handle and store. However, one limitation of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. One area of research is the development of new synthetic methods to improve the yield and purity of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide. Another area of research is the investigation of the potential therapeutic applications of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide in other diseases, such as cancer and neurodegenerative disorders. In addition, the development of new formulations and delivery methods for 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide may enhance its efficacy and reduce its side effects. Finally, the elucidation of the molecular mechanisms underlying the effects of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide involves the reaction of 4-(4-methyl-5-phenylisoxazol-3-yl)phenol with N-(2-chloroacetyl)morpholine in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide as a white solid. This synthesis method has been optimized to yield high purity and yield of 2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
2-[4-(4-methyl-5-phenyl-1,2-oxazol-3-yl)phenoxy]-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-16-21(24-29-22(16)18-5-3-2-4-6-18)17-7-9-19(10-8-17)28-15-20(26)23-25-11-13-27-14-12-25/h2-10H,11-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJVRNYIWBTXIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)OCC(=O)NN3CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methyl-5-phenylisoxazol-3-yl)phenoxy)-N-morpholinoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

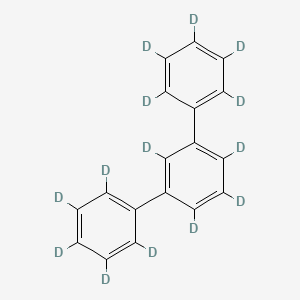
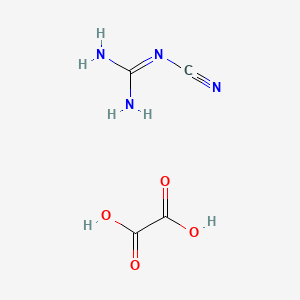

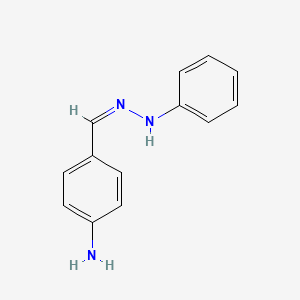
![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
![1H-[1,3]Thiazolo[4,5-G]indazole](/img/structure/B579783.png)
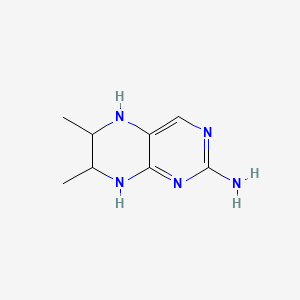
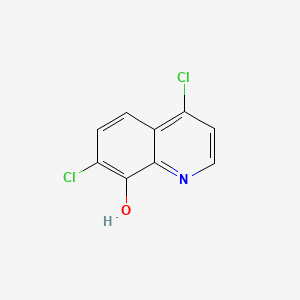
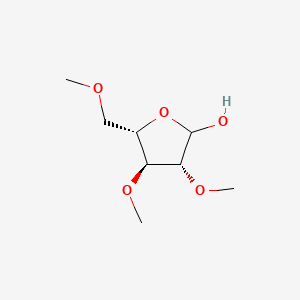
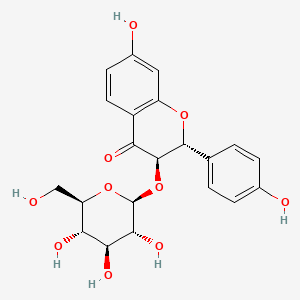
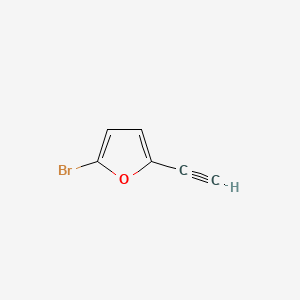
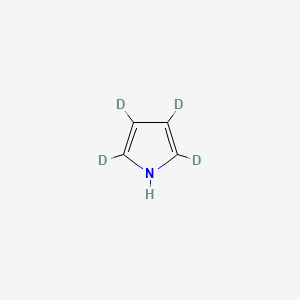
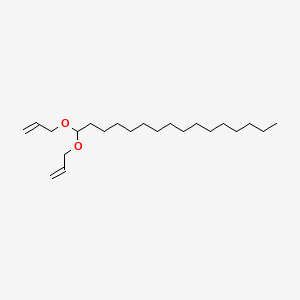
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)